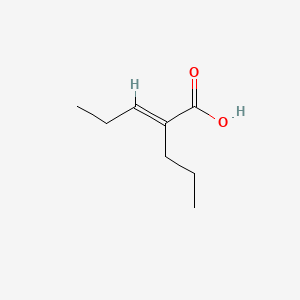

(E)-2-propylpent-2-enoic acid

Description

Properties

IUPAC Name |

(E)-2-propylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNJEOBYOLUGKJ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\CC)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69827-64-1 (hydrochloride salt) | |

| Record name | 2-Propyl-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060218419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001306621 | |

| Record name | (2E)-2-Propyl-2-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-ene-Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33786-47-9, 60218-41-9 | |

| Record name | (2E)-2-Propyl-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33786-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-2-pentenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyl-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060218419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Propyl-2-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-propylpent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYL-2-PENTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W67L10M6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-2-propylpent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E)-2-propylpent-2-enoic acid, a significant metabolite of the widely used anticonvulsant and mood stabilizer, valproic acid. This document details a robust synthetic protocol, presents key quantitative data, and illustrates the relevant biochemical pathway associated with the parent compound's mechanism of action.

Core Synthesis: Wittig-Type Olefination

The synthesis of this compound can be efficiently achieved through a Wittig-type olefination reaction, specifically a Horner-Wadsworth-Emmons (HWE) reaction. This method offers high stereoselectivity, favoring the formation of the desired (E)-isomer. The general strategy involves the reaction of propionaldehyde with a stabilized phosphorus ylide derived from an α-phosphonoacetate ester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocol

The following protocol is adapted from established synthetic procedures for α,β-unsaturated esters and their subsequent hydrolysis.

Step 1: Synthesis of Ethyl (E)-2-propylpent-2-enoate

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil. Anhydrous tetrahydrofuran (THF) is then added. The flask is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate is added dropwise to the stirred suspension of sodium hydride in THF. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete formation of the phosphonate carbanion.

-

Olefination Reaction: The reaction mixture is cooled again to 0 °C, and a solution of propionaldehyde in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure ethyl (E)-2-propylpent-2-enoate.

Step 2: Hydrolysis to this compound

-

Saponification: The purified ethyl (E)-2-propylpent-2-enoate is dissolved in a mixture of ethanol and water. An aqueous solution of potassium hydroxide is added, and the mixture is heated at reflux for 2-4 hours.

-

Acidification and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 1-2 with cold 10N hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its ethyl ester intermediate.

| Parameter | Ethyl (E)-2-propylpent-2-enoate | This compound |

| Yield | 48% | 92.3% |

| Boiling Point | 90-92 °C at 2700 Pa | - |

| ¹H NMR (CDCl₃, 250 MHz) | - | δ 12.3 (s, 1H), 6.8-7.1 (t, 1H), 2.0-2.5 (m, 4H), 1.2-1.7 (m, 2H), 0.7-1.2 (m, 6H) |

Note: Yields are based on representative literature procedures and may vary depending on reaction scale and optimization.[1]

Biochemical Context: Valproic Acid and HDAC Inhibition

This compound is a metabolite of valproic acid (VPA). VPA is a known inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3][4] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and activates the transcription of various genes. This mechanism is believed to contribute to VPA's therapeutic effects in epilepsy and bipolar disorder, as well as its potential as an anticancer agent.[2][3][4][5]

The following diagram illustrates the signaling pathway of HDAC inhibition by valproic acid.

References

- 1. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (E)-2-propylpent-2-enoic acid

An In-Depth Technical Guide to the Physicochemical Properties of (E)-2-Propylpent-2-enoic Acid

Introduction

This compound, also known as trans-2-ene-valproic acid (trans-2-ene-VPA), is a significant unsaturated metabolite of valproic acid (VPA).[1][2] Valproic acid is a widely prescribed antiepileptic drug also used in the treatment of bipolar disorder and migraines.[2] Understanding the physicochemical properties of its metabolites is crucial for comprehending the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its biological context.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (2E)-2-propylpent-2-enoic acid | [3] |

| Synonyms | trans-2-en-valproate, 2-ene-VPA | [1][4] |

| CAS Number | 33786-47-9 | [3][5] |

| Molecular Formula | C8H14O2 | [1][4] |

| Molecular Weight | 142.2 g/mol | [1][4] |

| Canonical SMILES | CC/C=C(\C(O)=O)/CCC | [1] |

| InChI Key | ZKNJEOBYOLUGKJ-ALCCZGGFSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Crystalline solid | [1] |

| logP (Computed) | 2.4 | [4] |

| UV max (λmax) | 216 nm | [1] |

| Purity | ≥97-98% (Commercially available) | [1][6] |

Table 3: Solubility Data

| Solvent | Solubility | Source |

| DMF | 15 mg/mL | [1] |

| DMSO | 20 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| PBS (pH 7.2) | 1 mg/mL | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These are generalized protocols based on standard laboratory practices.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. For an ionizable compound like a carboxylic acid, the distribution coefficient (logD) at a specific pH is often more relevant.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. The pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa of the acid to ensure it is in its neutral form.

-

Dissolution: A small, accurately weighed amount of this compound is dissolved in the pre-saturated n-octanol.

-

Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this.

-

Quantification: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution.

Methodology: pH-Metric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Specialized software can be used for more accurate calculations, especially for multiprotic substances or when co-solvents are used.[7][8]

Determination of Aqueous Solubility

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous medium (e.g., deionized water, PBS) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

-

Result: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Biological Context and Activity

This compound is an active metabolite of the histone deacetylase (HDAC) inhibitor valproic acid.[1] It has demonstrated anticonvulsant activity, increasing the seizure threshold in animal models.[1] Its potency is reported to be approximately 60-90% of the parent compound, valproic acid, in certain in vivo tests.[2] The formation of this metabolite is a key aspect of the overall pharmacology of valproic acid.

Caption: Metabolic pathway from Valproic Acid to this compound and its resulting biological activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the partition coefficient (logP) using the shake-flask method followed by HPLC analysis.

Caption: Workflow for the experimental determination of logP using the shake-flask method and HPLC analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2E)-2-propyl-2-pentenoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pH-metric log P. II: Refinement of partition coefficients and ionization constants of multiprotic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH-metric log P. II: Refinement of partition coefficients and ionization constants of multiprotic substances. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Mechanism of Action of (E)-2-propylpent-2-enoic Acid in Neurons

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-propylpent-2-enoic acid, commonly known as Valproic Acid (VPA), is a cornerstone therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its broad clinical efficacy stems from a complex and multifaceted mechanism of action that engages several distinct molecular pathways within the central nervous system. This technical guide provides a comprehensive overview of the core mechanisms of VPA in neurons, focusing on its influence on GABAergic neurotransmission, inhibition of histone deacetylases (HDACs), modulation of voltage-gated ion channels, and effects on intracellular signaling cascades such as the Glycogen Synthase Kinase-3 (GSK-3) and Extracellular signal-Regulated Kinase (ERK) pathways. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual diagrams of key pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Valproic Acid (VPA)

VPA is a branched short-chain fatty acid with a well-established profile as an anticonvulsant and mood-stabilizing agent.[3] Despite its widespread use for several decades, a complete understanding of its diverse mechanisms of action is still evolving.[1] The therapeutic effects of VPA are not attributed to a single mode of action but rather to a combination of effects on neuronal excitability, gene expression, and intracellular signaling.[4] This guide will dissect these primary mechanisms to provide a granular view of VPA's molecular pharmacology in neurons.

Potentiation of GABAergic Neurotransmission

One of the earliest and most well-characterized mechanisms of VPA is its ability to enhance the inhibitory effects of Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2][5] VPA increases GABAergic tone through a multi-pronged approach:

-

Inhibition of GABA Degradation: VPA inhibits GABA transaminase (GABA-T), the key enzyme responsible for catabolizing GABA.[1][2][5] This action reduces the breakdown of GABA in the synaptic cleft, increasing its availability to bind to postsynaptic receptors.[2] VPA also inhibits succinate semialdehyde dehydrogenase (SSADH), another enzyme in the GABA degradation pathway.[4][6]

-

Enhancement of GABA Synthesis: VPA has been shown to stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[1][4][5] This leads to an overall increase in GABA production.

-

Increased GABA Release: Some evidence suggests VPA can promote the release of GABA from presynaptic terminals, further enhancing inhibitory signaling.[7]

These combined actions lead to a significant increase in brain GABA concentrations, which enhances neuronal inhibition and raises the seizure threshold.[1][7]

Diagram: VPA's Action at the GABAergic Synapse

Caption: VPA enhances GABAergic inhibition by stimulating GABA synthesis and inhibiting its degradation.

Inhibition of Histone Deacetylases (HDACs)

A significant discovery in VPA's mechanism is its function as a direct inhibitor of histone deacetylases (HDACs), particularly class I and IIa HDACs.[2][8] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, which results in a more open chromatin structure and alters the expression of numerous genes.[7][9]

This epigenetic modulation has profound effects on neuronal function, including:

-

Neuroprotection: VPA-mediated HDAC inhibition protects neurons from excitotoxicity and apoptosis.[8][9] It upregulates the expression of neuroprotective proteins like Bcl-2, brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF).[3][6][8]

-

Neuronal Differentiation: VPA can promote neuronal differentiation from neural progenitor cells, in part through its HDAC inhibitory activity.[10][11][12]

-

Anti-inflammatory Effects: HDAC inhibition by VPA has been linked to anti-inflammatory effects, which may contribute to its therapeutic benefits in neuropsychiatric disorders.[6]

The role of VPA as an HDAC inhibitor links its anticonvulsant and mood-stabilizing effects to long-term changes in gene expression and neuronal plasticity.[7]

Quantitative Data: VPA Inhibition of HDACs

| Target | IC50 Value | Cell/System Type | Reference |

| Class I HDACs | ~0.4 mM | In vitro enzyme assays | (Göttlicher et al., 2001) |

| HDAC1 | ~0.5-1.5 mM | Recombinant human enzyme | (Phiel et al., 2001) |

| Total HDAC activity | ~0.5 mM | F9 teratocarcinoma cells | (Phiel et al., 2001) |

(Note: IC50 values can vary significantly based on the assay conditions and specific HDAC isoform.)

Diagram: VPA's Epigenetic Mechanism via HDAC Inhibition

References

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 3. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valproic acid inhibits histone deacetylase activity and suppresses excitotoxicity-induced GAPDH nuclear accumulation and apoptotic death in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental History of (E)-2-Propylpent-2-enoic Acid: A Safer Anticonvulsant Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-propylpent-2-enoic acid, a primary and bioactive metabolite of the widely used antiepileptic drug valproic acid (VPA), has emerged as a significant compound of interest in the field of neurology and drug development.[1] This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to this compound, often referred to as (E)-2-ene-VPA. A substantial body of research has demonstrated that (E)-2-ene-VPA retains the potent anticonvulsant properties of its parent compound while notably lacking the associated teratogenicity and hepatotoxicity, positioning it as a promising candidate for a safer alternative in epilepsy treatment. This document will delve into the quantitative data supporting its pharmacological profile, detailed experimental protocols for its evaluation, and the signaling pathways implicated in its mechanism of action.

Discovery and History

The story of this compound is intrinsically linked to the history of valproic acid. VPA was first synthesized in 1882 by Beverly S. Burton but was used for decades as an organic solvent. Its anticonvulsant properties were discovered serendipitously in 1962 by Pierre Eymard. As the clinical use of VPA expanded, so did the investigation into its metabolism.

This compound was identified as a major metabolite of VPA. Subsequent research focused on characterizing the pharmacological and toxicological profiles of VPA's various metabolites. A pivotal discovery was the finding that (E)-2-ene-VPA exhibited a similar profile and potency of anticonvulsant activity to VPA in animal models. Crucially, these studies also revealed that (E)-2-ene-VPA did not produce the teratogenic effects, such as neural tube defects, that are a significant clinical limitation of VPA. This discovery marked a turning point, suggesting that the therapeutic and toxic effects of VPA might be separable and attributable to different chemical entities.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data comparing the anticonvulsant activity, toxicity, and pharmacokinetic parameters of this compound and its parent compound, valproic acid.

Table 1: Comparative Anticonvulsant Activity

| Compound | Animal Model | Seizure Test | ED₅₀ (mg/kg) |

| This compound | Mouse | Maximal Electroshock (MES) | ~200-300 |

| Valproic Acid | Mouse | Maximal Electroshock (MES) | 261.2[2] |

| This compound | Mouse | Pentylenetetrazole (PTZ) | ~200-300 |

| Valproic Acid | Mouse | Pentylenetetrazole (PTZ) | 159.7[2] |

Table 2: Comparative Teratogenicity and Toxicity

| Compound | Animal Model | Dose (mg/kg) | Teratogenic Effects (e.g., Exencephaly) |

| This compound | Pregnant Mouse | up to 600 | Not observed[1] |

| Valproic Acid | Pregnant Mouse | Not Specified | Significant teratogenic effects observed[1] |

| Compound | Animal Model | LD₅₀ (mg/kg) |

| This compound | Mouse | Comparable to VPA |

| Valproic Acid | Mouse | Comparable to (E)-2-ene-VPA |

Table 3: Comparative Pharmacokinetics in Rats

| Compound | Dose (mg/kg, IV) | Apparent Plasma Clearance (mL/min/kg) | Apparent Elimination Half-life (min) |

| This compound | 20 | 4.9 ± 1.7 | 20-21 |

| This compound | 100 | 3.0 ± 0.3 | 20-21 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Anticonvulsant Activity Assays

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

-

Animals: Male CF-1 mice (20-25 g).

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound, this compound or vehicle, intraperitoneally (i.p.).

-

At the time of predicted peak effect, apply a drop of saline to the corneas of the mouse.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the tonic hindlimb extension is considered protection.

-

The ED₅₀ (the dose that protects 50% of the animals) is calculated from the dose-response data.

-

This test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.

-

Animals: Male CF-1 mice (20-25 g).

-

Reagents: Pentylenetetrazole (PTZ) solution.

-

Procedure:

-

Administer the test compound, this compound or vehicle, i.p.

-

At the time of predicted peak effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).

-

Observe the animal for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

-

The absence of clonic seizures is considered protection.

-

The ED₅₀ is calculated from the dose-response data.

-

Teratogenicity Assay in Mice

This assay is used to assess the potential of a compound to induce birth defects, particularly neural tube defects.

-

Animals: Pregnant female mice (e.g., Swiss Webster).

-

Procedure:

-

Administer a single i.p. injection of the test compound, this compound, valproic acid, or vehicle on a specific gestational day (e.g., day 8 or 9), a critical period for neural tube closure.

-

On a later gestational day (e.g., day 18), euthanize the dams.

-

Examine the fetuses for external malformations, particularly exencephaly (a neural tube defect).

-

Record the number of live and dead fetuses, and resorptions.

-

The percentage of fetuses with malformations is calculated for each treatment group.

-

Histone Deacetylase (HDAC) Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of HDAC enzymes.

-

Materials: HeLa cell nuclear extract (as a source of HDACs), acetylated fluorescent substrate, and a fluorescence plate reader.

-

Procedure:

-

In a 96-well plate, combine the HeLa nuclear extract with varying concentrations of the test compound, this compound, or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Add the acetylated fluorescent substrate.

-

Incubate the plate to allow the HDAC enzymes to deacetylate the substrate.

-

Add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence using a plate reader.

-

The IC₅₀ (the concentration that inhibits 50% of the enzyme activity) is calculated from the concentration-response curve.

-

GABA-Transaminase (GABA-T) Activity Assay (In Vitro)

This assay determines the effect of a compound on the activity of GABA-T, a key enzyme in GABA metabolism.

-

Materials: Purified GABA-T, GABA, α-ketoglutarate, and a spectrophotometer.

-

Procedure:

-

In a reaction mixture, combine purified GABA-T, GABA, and α-ketoglutarate in a buffer solution.

-

Add varying concentrations of the test compound, this compound.

-

The reaction produces glutamate and succinic semialdehyde. The formation of glutamate can be coupled to a subsequent reaction that produces a colorimetric or fluorescent product.

-

Monitor the change in absorbance or fluorescence over time using a spectrophotometer.

-

The rate of the reaction is used to determine the enzyme activity, and the inhibitory effect of the compound is calculated.

-

Signaling Pathways and Mechanism of Action

The anticonvulsant mechanism of valproic acid is known to be multi-faceted, involving the potentiation of GABAergic inhibition and the inhibition of histone deacetylases (HDACs). Research suggests that this compound shares at least some of these mechanisms.

GABAergic System Modulation

This compound has been shown to increase cerebral GABA levels.[3] This is likely achieved through the inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation. By inhibiting GABA-T, this compound leads to an accumulation of GABA in the synapse, enhancing inhibitory neurotransmission and thereby reducing neuronal excitability.

Caption: Proposed mechanism of GABAergic modulation by this compound.

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a known inhibitor of class I and IIa histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression, which is thought to contribute to its long-term therapeutic effects. While direct quantitative data on the HDAC inhibitory activity of this compound is still emerging, its structural similarity to VPA suggests it may also possess HDAC inhibitory properties. The lack of teratogenicity with (E)-2-ene-VPA, however, raises important questions about whether HDAC inhibition is the primary driver of VPA's teratogenic effects, or if specific structural features of the VPA molecule are responsible.

Caption: Hypothesized role of this compound in HDAC inhibition.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for safer and more effective treatments for epilepsy. Its ability to retain the anticonvulsant efficacy of valproic acid while shedding its teratogenic and hepatotoxic liabilities makes it a highly attractive lead compound for further drug development. The data summarized in this guide underscore its potential.

Future research should focus on several key areas:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Elucidating the full pharmacokinetic profile of (E)-2-ene-VPA in different species, including humans, is essential. Further head-to-head studies with VPA across a wider range of seizure models are also warranted.

-

Mechanism of Action: A more detailed investigation into the molecular mechanisms of (E)-2-ene-VPA is crucial. This includes quantifying its HDAC inhibitory activity across different isoforms and further exploring its effects on the GABAergic and other neurotransmitter systems.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to confirm the efficacy and safety of this compound in patients with epilepsy.

The continued investigation of this compound holds the promise of delivering a new generation of anticonvulsant therapy with an improved safety profile, offering a better quality of life for individuals with epilepsy.

References

- 1. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of propyl-2-pentene-2-oic acid on GABA levels in different regions of mouse brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (E)-2-propylpent-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (E)-2-propylpent-2-enoic acid, a key unsaturated carboxylic acid. The information presented herein is intended to support researchers and professionals in drug development and related fields in the identification and characterization of this compound. The data is compiled based on established spectroscopic principles and comparison with structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | -COOH |

| ~6.8 | Triplet | 1H | =CH- |

| ~2.2 | Quartet | 2H | -CH₂-CH= |

| ~2.1 | Triplet | 2H | =C-CH₂- |

| ~1.1 | Sextet | 2H | -CH₂-CH₃ |

| ~0.9 | Triplet | 3H | =C-CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~145 | =C-COOH |

| ~135 | =CH- |

| ~35 | =C-CH₂- |

| ~30 | -CH₂-CH= |

| ~22 | -CH₂-CH₃ |

| ~14 | =C-CH₂-CH₂-CH₃ |

| ~13 | -CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer)[1][2][3][4] |

| ~2960 | Medium | C-H stretch (sp³) |

| ~1710 | Strong | C=O stretch (conjugated carboxylic acid dimer)[1][2][3][4] |

| ~1645 | Medium | C=C stretch |

| ~1420 | Medium | O-H bend |

| ~1250 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M-OH]⁺ |

| 97 | [M-COOH]⁺ |

| 69 | [M-C₄H₉O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the thin solid film method is commonly used.[6] Dissolve a small amount of the solid in a volatile solvent like methylene chloride, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[6] For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates.[7]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]

-

Data Acquisition:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[9] The concentration should be in the range of 10-100 micrograms per mL.[9]

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.[9][10]

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

The instrument ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[10]

-

The molecular ion peak will correspond to the molecular weight of the compound. For this compound, this is 142.20 g/mol .[11]

-

Fragmentation patterns can provide information about the structure of the molecule. Carboxylic acids often show a characteristic loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[4]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vivo Formation of (E)-2-Propylpent-2-enoic Acid from Valproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid (VPA), a widely prescribed antiepileptic drug, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Among these, (E)-2-propylpent-2-enoic acid, also known as (E)-2-en-VPA, is a significant product of the mitochondrial β-oxidation pathway. The formation of this metabolite is of considerable interest due to its potential contribution to both the therapeutic and toxicological profile of valproate. This technical guide provides an in-depth overview of the in vivo formation of (E)-2-en-VPA from valproate, detailing the metabolic pathways, key enzymes, and quantitative data. Furthermore, it offers comprehensive experimental protocols for the analysis of this metabolic conversion and visual diagrams to elucidate the involved processes.

Introduction

Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid that is extensively metabolized in humans through three primary routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[1][2] Mitochondrial β-oxidation accounts for approximately 40% of the administered dose and leads to the formation of several metabolites, including (E)-2-en-VPA.[1] This pathway is analogous to the catabolism of endogenous fatty acids. The formation of (E)-2-en-VPA is the first step in the β-oxidation of valproate and is catalyzed by 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB).[3][4] Understanding the specifics of this metabolic process is crucial for elucidating the mechanisms of valproate's therapeutic action and its associated hepatotoxicity.

Metabolic Pathway of (E)-2-en-VPA Formation

The conversion of valproate to (E)-2-en-VPA occurs within the mitochondria of hepatocytes. The process can be summarized in the following steps:

-

Mitochondrial Uptake: Valproate, being a fatty acid, is transported into the mitochondrial matrix.

-

Activation to Valproyl-CoA: Inside the mitochondria, valproate is activated to its coenzyme A (CoA) thioester, valproyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA synthetase.[3]

-

Dehydrogenation to (E)-2-en-VPA-CoA: Valproyl-CoA is then dehydrogenated to form (E)-2-propylpent-2-enoyl-CoA ((E)-2-en-VPA-CoA). This irreversible reaction is the rate-limiting step in the β-oxidation of valproate and is catalyzed by the flavin adenine dinucleotide (FAD)-dependent enzyme, 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB).[3][4]

-

Hydrolysis to (E)-2-en-VPA: While (E)-2-en-VPA-CoA proceeds through further steps of β-oxidation, a portion of it can be hydrolyzed to release the free acid form, (E)-2-en-VPA.

The following diagram illustrates the metabolic pathway leading to the formation of (E)-2-en-VPA.

References

The Teratogenic Potential of (E)-2-propylpent-2-enoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-propylpent-2-enoic acid, also known as 2-en-VPA, is a primary active metabolite of the widely used anticonvulsant and mood stabilizer, valproic acid (VPA). The significant teratogenic effects of VPA, including an increased risk of neural tube defects and other congenital malformations, have prompted extensive research into the developmental toxicity of its metabolites to identify safer therapeutic alternatives. This technical guide provides an in-depth analysis of the existing studies on the teratogenic potential of this compound, presenting key quantitative data, detailed experimental protocols, and a discussion of the potential mechanistic differences compared to its parent compound.

Data Presentation: Comparative Teratogenicity Studies

The teratogenic potential of this compound has been directly compared to valproic acid in animal models. The following tables summarize the key quantitative findings from a pivotal study in Sprague-Dawley CD rats.

Table 1: Maternal and Fetal Outcomes Following Gestational Exposure in Rats [1]

| Treatment Group | Dose (mg/kg/day) | Change in Maternal Body Weight | Proportion of Resorptions | Proportion of Malformations | Fetal Body Weight Reduction |

| Control (Corn Oil) | - | No significant change | Not significantly different from control | 0.7% | - |

| This compound | 300 | No significant change | Not significantly different from control | No increase | No significant change |

| This compound | 400 | Reduction during treatment | Not significantly different from control | No increase | 7.9% |

| Valproic Acid (VPA) | 300 | Reduction during gestation | Not significantly different from control | 12.0% | 25.1% |

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the results.

In Vivo Teratogenicity Study in Rats[1]

-

Animal Model: Sprague-Dawley CD rats.

-

Treatment Groups:

-

This compound (300 mg/kg)

-

This compound (400 mg/kg)

-

Valproic acid (VPA) (300 mg/kg)

-

Control (Corn oil vehicle)

-

-

Administration: Gavage, administered on embryonic days 7-18.

-

Endpoints Evaluated:

-

Maternal toxicity: Monitored by changes in body weight during gestation.

-

Embryo-fetal development:

-

Number of implantations

-

Proportion of resorptions

-

Proportion of malformations in fetuses

-

Fetal body weight on embryonic day 18

-

-

Pharmacokinetics: Maternal serum drug concentrations were measured at 1 and 6 hours post-treatment on day E18.

-

Mechanistic Considerations and Signaling Pathways

The teratogenicity of valproic acid is thought to be multifactorial, with several proposed mechanisms, including the inhibition of histone deacetylases (HDACs) and interference with folate metabolism.[2][3][4] The lack of teratogenicity observed with this compound suggests that it may not engage these pathways to the same extent as VPA.

Proposed Teratogenic Mechanisms of Valproic Acid

Valproic acid is a known inhibitor of HDACs, which leads to hyperacetylation of histones and altered gene expression critical for normal embryonic development.[2][5] Additionally, VPA has been shown to interfere with folate metabolism, a pathway crucial for neural tube closure.[3][6][7]

The following diagram illustrates the proposed mechanism of VPA-induced teratogenicity through HDAC inhibition.

Caption: Proposed mechanism of VPA teratogenicity via HDAC inhibition.

Experimental Workflow for Comparative Teratogenicity Assessment

The logical flow of a typical in vivo study to compare the teratogenic potential of compounds like VPA and its metabolites is depicted below.

References

- 1. Lack of teratogenicity of trans-2-ene-valproic acid compared to valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Association of valproate-induced teratogenesis with histone deacetylase inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Mechanism for Valproate-Induced Teratogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review [mdpi.com]

- 7. Brief report novel mechanism for valproate-induced teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-2-Propylpent-2-enoic Acid: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-propylpent-2-enoic acid, more commonly known as Valproic Acid (VPA), is a well-established pharmaceutical agent initially recognized for its anticonvulsant and mood-stabilizing properties. Over the past two decades, a significant body of research has unveiled its potent activity as a histone deacetylase (HDAC) inhibitor. This guide provides an in-depth technical overview of VPA's mechanism as an HDAC inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of VPA in oncology and other epigenetic-related disorders.

Introduction

Valproic acid (VPA) is a short-chain fatty acid that has been shown to inhibit Class I and IIa histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[2] By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[2][3] This activity underlies VPA's anticancer effects, which include the induction of cell cycle arrest, apoptosis, and differentiation in transformed cells.[3][4][5]

Mechanism of Action

VPA's primary mechanism as an anticancer agent is the inhibition of HDACs. It is believed to bind directly to the catalytic center of the enzymes, blocking substrate access.[4][6] VPA shows selectivity for Class I HDACs (HDAC1, 2, 3, 8) and Class IIa HDACs (HDAC4, 5, 7, 9).[1] Notably, VPA has been shown to not only inhibit the enzymatic activity of HDAC1 but also to induce the proteasomal degradation of HDAC2.[7] This dual action leads to a significant increase in the acetylation of histones H3 and H4, which can be readily observed in treated cells.[8][9] The resulting epigenetic modifications trigger the re-expression of silenced genes, such as the cyclin-dependent kinase inhibitor p21, which plays a pivotal role in cell cycle control.[5][10]

Quantitative Data: Inhibitory Activity of Valproic Acid

The inhibitory potency of VPA has been quantified against both specific HDAC isoforms and various cancer cell lines. The data presented below is collated from multiple studies to provide a comparative overview.

Table 1: VPA Inhibitory Concentration (IC50) against HDAC Isoforms

| HDAC Isoform | IC50 Value (mM) | Notes |

| HDAC1 | 0.4 | VPA shows the highest potency for HDAC1 among the isoforms tested.[4][7][11][12] |

| Class I (general) | ~0.5 - 2.0 | VPA effectively inhibits Class I HDACs at therapeutically relevant concentrations.[7] |

| HDAC2 | Not specified (Degradation) | VPA primarily induces the degradation of HDAC2 rather than direct enzymatic inhibition.[7] |

| HDAC7 | ~2.3 | VPA demonstrates inhibitory activity against this Class IIa HDAC.[8] |

Table 2: VPA IC50 Values for Cell Growth Inhibition in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (mM) |

| KPC3 | Pancreatic Cancer | 1.098[4] |

| N-PA | Thyroid Cancer | ~1.0[3] |

| BHT-101 | Thyroid Cancer | ~1.0[3] |

| C6 Glioma | Glioma | ~1.0[13] |

| TE9 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15[14] |

| TE10 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15[14] |

| TE11 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15[14] |

| TE14 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15[14] |

| BT4Cn | Glioma | 2.67[15] |

| HeLa | Cervical Cancer | >3.0[15] |

| L929 | Fibrosarcoma | 1.25[15] |

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to characterize VPA as an HDAC inhibitor.

In Vitro HDAC Activity Assay

This protocol is a representative method for measuring the direct inhibitory effect of VPA on HDAC enzymatic activity using a fluorometric assay.

Materials:

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1, BML-KI177)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

Recombinant human HDAC1 enzyme

-

Valproic acid (VPA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare VPA Dilutions: Prepare a series of VPA dilutions in HDAC Assay Buffer to determine the IC50 value.

-

Enzyme Reaction: In a 96-well black plate, add 25 µL of HDAC Assay Buffer, 5 µL of the fluorogenic HDAC substrate, and 10 µL of the VPA dilution or vehicle control.

-

Initiate Reaction: Add 10 µL of recombinant HDAC1 enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of Developer solution to each well.

-

Develop Signal: Incubate the plate at room temperature for 15-30 minutes to allow the fluorescent signal to develop.

-

Read Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each VPA concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6][8][16][17]

Western Blot for Histone Acetylation

This protocol details the detection of changes in global histone H3 and H4 acetylation in cells treated with VPA.

Materials:

-

Cell culture medium, plates, and cells of interest.

-

Valproic acid (VPA).

-

RIPA buffer or nuclear extraction kit.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels (e.g., 10-15% polyacrylamide).

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Anti-acetyl-Histone H3 (e.g., anti-H3K9ac)

-

Anti-acetyl-Histone H4 (e.g., anti-H4K8ac)

-

Loading control antibody (e.g., anti-GAPDH or anti-Total Histone H3).

-

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of VPA (e.g., 0, 0.5, 1, 2 mM) for a specified time (e.g., 24-48 hours).[9]

-

Protein Extraction: Harvest cells and extract proteins using RIPA buffer or a nuclear extraction kit according to the manufacturer's instructions. Keep samples on ice.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[18]

-

Analysis: Quantify band intensities and normalize the acetylated histone signal to the loading control.[19]

VPA-Modulated Signaling Pathways

VPA's inhibition of HDACs triggers downstream effects on key cellular signaling pathways that control cell fate. The following diagrams illustrate two of the most critical pathways affected by VPA: cell cycle arrest and apoptosis.

Caption: VPA-induced G1 cell cycle arrest pathway.

Caption: VPA-induced intrinsic apoptosis pathway.

Discussion and Future Directions

Valproic acid stands out as an HDAC inhibitor due to its long history of clinical use, well-understood pharmacokinetic profile, and general tolerability. Its ability to induce cell cycle arrest and apoptosis in cancer cells is well-documented.[3][5] The primary mechanism involves the inhibition of Class I and IIa HDACs, leading to histone hyperacetylation and the reactivation of tumor suppressor genes like p21.[5][8] Furthermore, VPA modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins to trigger the intrinsic mitochondrial apoptosis pathway.[20][21][22]

While the in vitro evidence is strong, translating these findings into clinical efficacy, particularly for solid tumors, remains a challenge. Future research should focus on:

-

Combination Therapies: Investigating synergistic effects of VPA with conventional chemotherapeutics and radiation therapy.[4][14]

-

Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to VPA treatment.

-

Targeted Delivery: Developing novel formulations or delivery systems to enhance VPA concentration at the tumor site and minimize systemic exposure.

Conclusion

This compound is a potent, clinically accessible HDAC inhibitor with a clear mechanism of action involving epigenetic reprogramming. It effectively induces cell cycle arrest and apoptosis in a wide range of cancer cell lines through the modulation of the p21 and Bcl-2 signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of VPA as a valuable component of anticancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The G1 phase arrest and apoptosis by intrinsic pathway induced by valproic acid inhibit proliferation of BGC-823 gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Valproic acid induces p21 and topoisomerase-II (alpha/beta) expression and synergistically enhances etoposide cytotoxicity in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Valproic Acid | EpigenTek [epigentek.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The anticonvulsant valproate teratogen restricts the glial cell cycle at a defined point in the mid-G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. resources.bio-techne.com [resources.bio-techne.com]

- 18. ovid.com [ovid.com]

- 19. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of Valproic Acid on the Class I Histone Deacetylase 1, 2 and 3, Tumor Suppressor Genes p21WAF1/CIP1 and p53, and Intrinsic Mitochondrial Apoptotic Pathway, Pro- (Bax, Bak, and Bim) and anti- (Bcl-2, Bcl-xL, and Mcl-1) Apoptotic Genes Expression, Cell Viability, and Apoptosis Induction in Hepatocellular Carcinoma HepG2 Cell Line [journal.waocp.org]

- 21. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of (E)-2-propylpent-2-enoic Acid in Plasma: A Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (E)-2-propylpent-2-enoic acid, a significant metabolite of the antiepileptic drug valproic acid, in plasma. The following sections outline various analytical methodologies, with a focus on providing actionable protocols and comparative data to aid in method selection and implementation in a research or clinical setting.

Introduction

This compound, also known as (E)-2-en-VPA, is a major metabolite of valproic acid (VPA). Monitoring its concentration in plasma is crucial for pharmacokinetic studies and in understanding the therapeutic and toxic effects of VPA. Due to the structural properties of this compound, which lacks a strong chromophore, highly sensitive and specific analytical methods are required for its accurate quantification in complex biological matrices like plasma. This guide explores the prevalent analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed protocols and performance characteristics.

Analytical Methodologies

The quantification of this compound in plasma is predominantly achieved through chromatographic methods coupled with mass spectrometry. These techniques offer the necessary selectivity and sensitivity to measure clinically relevant concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely adopted technique for the analysis of valproic acid and its metabolites due to its high sensitivity, specificity, and throughput.

Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol outlines a robust method for the simultaneous determination of valproic acid and its metabolites, including this compound, in human plasma.

1. Sample Preparation: Solid-Phase Extraction

-

Objective: To isolate the analytes from plasma proteins and other interfering substances.

-

Materials:

-

Human plasma (200 µL)

-

Internal Standard (IS) solution (e.g., valproic acid-d6)

-

Solid-Phase Extraction (SPE) cartridges (e.g., ZORBAX SB-C8)

-

Methanol

-

10mM Ammonium acetate with 0.1% formic acid

-

-

Procedure:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard solution.

-

Condition the SPE cartridge with methanol followed by equilibration with the aqueous mobile phase component.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Workflow for SPE Sample Preparation

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

2. Chromatographic and Mass Spectrometric Conditions

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system

-

Column: ZORBAX SB-C8 (e.g., 3.5 µm, 2.1x100 mm)[1]

-

Mobile Phase: Isocratic elution with Methanol and 10mM Ammonium Acetate (80:20, v/v) containing 0.1% formic acid[1]

-

Flow Rate: 0.3 mL/min[1]

-

Column Temperature: 45 °C

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary (LC-MS/MS)

| Parameter | This compound | Valproic Acid | Reference |

| Linearity Range | 50.15 - 5015.00 ng/mL | 2.03 - 152.25 µg/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 50.15 ng/mL | 2030 ng/mL | [1] |

| Intra-day Precision (%RSD) | < 15.0% | < 15.0% | [1] |

| Inter-day Precision (%RSD) | < 15.0% | < 15.0% | [1] |

| Accuracy | < 15.0% | < 15.0% | [1] |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | [1] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of this compound, often requiring derivatization to improve the volatility and thermal stability of the analyte.

Protocol 2: GC-MS with Liquid-Liquid Extraction (LLE) and Derivatization

This protocol describes a method for the analysis of this compound in plasma using GC-MS following extraction and derivatization.

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

-

Objective: To extract the analyte from plasma and convert it into a volatile derivative suitable for GC analysis.

-

Materials:

-

Plasma sample (0.5 mL)

-

Internal Standard (e.g., octanoic acid)

-

Ethyl acetate

-

Derivatizing agent (e.g., a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

-

Procedure:

-

To 0.5 mL of plasma, add the internal standard.

-

Perform liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness.

-

Add the derivatizing agent and heat to facilitate the reaction.

-

The derivatized sample is then ready for GC-MS injection.

-

Workflow for LLE and Derivatization

Caption: LLE and Derivatization Workflow for GC-MS Analysis.

2. GC-MS Conditions

-

Gas Chromatograph: GC system with a capillary column

-

Column: DB-1701 fused silica capillary column or similar[3]

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: Optimized temperature gradient for the separation of derivatized analytes.

-

Mass Spectrometer: Mass selective detector

-

Ionization Mode: Electron Impact (EI)

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

Quantitative Data Summary (GC-MS)

| Parameter | This compound | Valproic Acid | Reference |

| Linearity Range | 0.25 - 8 µg/mL | 25 - 150 µg/mL | [4] |

| Limit of Detection (LOD) | Not explicitly stated for 2-en-VPA | Not explicitly stated for VPA | [4] |

| Correlation Coefficient (r²) | 0.994 - 0.998 | 0.994 - 0.998 | [4] |

Discussion on HPLC-UV Method

Direct quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection presents significant challenges. The molecule lacks a strong chromophore, resulting in poor absorption in the UV region, which leads to low sensitivity.[5] While derivatization to introduce a UV-absorbing moiety is a possibility, this adds complexity to the sample preparation process. For routine and sensitive quantification of this compound in plasma, mass spectrometry-based methods (LC-MS/MS or GC-MS) are highly recommended due to their superior sensitivity and specificity.

Conclusion

The accurate quantification of this compound in plasma is essential for comprehensive pharmacokinetic and toxicokinetic profiling of valproic acid. This guide has provided detailed protocols and comparative data for the most effective analytical methods, namely LC-MS/MS and GC-MS. The choice between these methods will depend on the specific requirements of the study, available instrumentation, and desired throughput. While LC-MS/MS often offers higher throughput and simpler sample preparation, GC-MS remains a robust and reliable alternative. The provided workflows and data tables serve as a valuable resource for researchers and scientists in establishing and validating these analytical methods in their laboratories.

References

- 1. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

Application Note and Protocol for the Separation of (E)- and (Z)-2-propylpent-2-enoic acid by HPLC

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the geometric isomers, (E)-2-propylpent-2-enoic acid and (Z)-2-propylpent-2-enoic acid, which are related compounds of the active pharmaceutical ingredient Valproic Acid. This method is intended for use by researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Valproic acid is a widely used antiepileptic drug. During its synthesis and storage, various related compounds can be formed, including the unsaturated geometric isomers this compound and (Z)-2-propylpent-2-enoic acid. The quantitative determination of these isomers is crucial for ensuring the quality, safety, and efficacy of the drug product. Due to their similar physicochemical properties, the separation of these geometric isomers presents an analytical challenge. This application note details a robust reversed-phase HPLC method capable of achieving baseline separation of the (E) and (Z) isomers. The method utilizes a specialized stationary phase with enhanced shape selectivity to resolve these closely related compounds.

Experimental Protocol

A detailed methodology for the HPLC separation of (E)- and (Z)-2-propylpent-2-enoic acid is provided below.

Materials and Reagents

-

This compound reference standard

-

(Z)-2-propylpent-2-enoic acid reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA), 0.1% (v/v) in water

-

Water (HPLC grade)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

| Parameter | Value |

| Column | Cholesterol-based column (e.g., Cogent UDC-Cholesterol™) |

| Particle Size | 5 µm |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% A / 40% B, isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard ((E)- and (Z)-2-propylpent-2-enoic acid) and transfer to separate 10 mL volumetric flasks. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solution (100 µg/mL): Transfer 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

-

Mixed Standard Solution: Combine equal volumes of the (E) and (Z) working standard solutions to create a mixed standard for system suitability testing.

Preparation of Sample Solutions

Accurately weigh a sample containing 2-propylpent-2-enoic acid and dissolve it in the sample diluent to achieve a final concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Inject the mixed standard solution five times. The system is deemed suitable for use if the following criteria are met:

-

Resolution (Rs): The resolution between the (E) and (Z) isomer peaks should be ≥ 1.5.

-

Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

-

Relative Standard Deviation (RSD): The RSD for the peak areas of five replicate injections should be ≤ 2.0%.

Data Presentation

The following table summarizes the expected quantitative data for the separation of (E)- and (Z)-2-propylpent-2-enoic acid under the specified chromatographic conditions.

| Compound | Isomer | Expected Retention Time (min) |

| 2-propylpent-2-enoic acid | (Z)-isomer | ~ 8.5 |

| 2-propylpent-2-enoic acid | (E)-isomer | ~ 9.8 |

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis.

Caption: Workflow for the HPLC analysis of (E)- and (Z)-2-propylpent-2-enoic acid.

Application Notes and Protocols for (E)-2-Propylpent-2-enoic Acid in Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-propylpent-2-enoic acid, also known as trans-2-en-valproate (trans-2-en-VPA), is an active metabolite of the widely prescribed antiepileptic drug, valproic acid (VPA). Emerging research indicates that trans-2-en-VPA possesses significant anticonvulsant properties, in some cases demonstrating greater potency than its parent compound. These application notes provide detailed protocols for the use of this compound in preclinical epilepsy research, covering both in vivo and in vitro models. The methodologies described are intended to guide researchers in evaluating its efficacy and elucidating its mechanisms of action.

Mechanism of Action